Product packaging for Dehydroeffusol(Cat. No.:CAS No. 137319-34-7)

Dehydroeffusol

Cat. No.: B030453
CAS No.: 137319-34-7
M. Wt: 250.29 g/mol
InChI Key: GSSPKCPIRDPBQE-UHFFFAOYSA-N
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Description

Dehydroeffusol is a bioactive phenanthrene compound primarily isolated from the medicinal plant Juncus effusus. It has garnered significant research interest due to its potent pharmacological activities and unique mechanism of action. A key area of investigation is its anti-cancer potential, where this compound has been demonstrated to induce apoptosis and inhibit proliferation in various cancer cell lines. Its mechanism is linked to the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial apoptotic pathway. Beyond oncology, this compound exhibits strong central nervous system (CNS) depressant and anxiolytic effects, acting as a positive allosteric modulator of GABAA receptors, which makes it a valuable tool for neuroscientific research into anxiety and seizure disorders. Furthermore, its anti-inflammatory and vasorelaxant properties provide additional avenues for studying cardiovascular and inflammatory diseases. This combination of multifaceted bioactivity and a well-characterized mechanism makes this compound an excellent reference standard and a critical compound for probing novel therapeutic pathways in biochemical and pharmacological research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O2 B030453 Dehydroeffusol CAS No. 137319-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethenyl-1-methylphenanthrene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3-9,18-19H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSPKCPIRDPBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CC3=CC(=CC(=C32)C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415709
Record name 5-Ethenyl-1-methylphenanthrene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137319-34-7
Record name 5-Ethenyl-1-methyl-2,7-phenanthrenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137319-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethenyl-1-methylphenanthrene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preclinical Pharmacological Investigations of Dehydroeffusol

Anticancer Research

Inhibition of Gastric Cancer Cell Proliferation and Tumorigenesis

Dehydroeffusol has demonstrated significant efficacy in curbing the growth and tumor-forming capabilities of gastric cancer cells. nih.gov The foundational mechanism for this anticancer activity is its ability to induce a state of ER stress that is specifically detrimental to tumor cells. nih.govnih.gov

The endoplasmic reticulum is a critical organelle for protein folding, and disruptions to its function lead to ER stress. mdpi.com While cancer cells can adapt to moderate ER stress for survival, severe or prolonged stress can trigger cell death, offering a therapeutic window. mdpi.com this compound exploits this by selectively inducing a powerful tumor-suppressive ER stress response in gastric cancer cells. nih.govnih.gov This is characterized by the modulation of key signaling pathways that control cell survival and death. nih.gov

A pivotal aspect of this compound's mechanism is the significant overexpression of the key ER stress marker, DNA Damage-Inducible Transcript 3 (DDIT3), also known as C/EBP homologous protein (CHOP). nih.govnih.gov Mechanistic studies reveal that this upregulation of DDIT3 is achieved through the promotion of its upstream regulator, Activating Transcription Factor 4 (ATF4). nih.govresearchgate.net ATF4 is a crucial transcription factor in the ER stress response, and its activation by this compound leads to the accumulation of DDIT3, a protein known to mediate pro-apoptotic signals under conditions of severe ER stress. nih.govresearchgate.netmdpi.com

Further investigation into the molecular pathways affected by this compound shows a marked activation of a specific stress response signaling cascade. nih.gov The compound triggers the MEKK4-MKK3/6-p38 mitogen-activated protein kinase (MAPK) pathway. nih.govnih.govnih.gov This pathway acts as a transducer of stress signals, culminating in the activation of DDIT3. nih.govnih.gov The activation of this cascade is a key element in how this compound induces a robust ER stress response that favors apoptosis in gastric cancer cells. nih.govnih.gov

In addition to activating stress pathways, this compound significantly inhibits the Extracellular signal-regulated kinase (ERK) signaling pathway. nih.govnih.gov The ERK pathway is frequently hyperactivated in cancers and plays a crucial role in promoting cell proliferation, survival, and differentiation. mdpi.commdpi.com By dampening ERK signaling, this compound further contributes to the inhibition of gastric cancer cell growth and tumorigenicity. nih.govnih.gov

Research Findings on this compound's Mechanism in Gastric Cancer

Mechanistic TargetEffect of this compoundKey Molecules InvolvedOutcome in Gastric Cancer Cells
ER Stress Pathway Selective induction of tumor-suppressive ER stressDDIT3, ATF4, GRP78, ATF6Inhibition of proliferation and tumorigenesis
DDIT3 Regulation UpregulationATF4Promotion of apoptosis
GRP78 Regulation SuppressionATF6Reduction of cell survival signals
Stress Signaling ActivationMEKK4, MKK3/6, p38Enhanced DDIT3-mediated stress response
Growth Signaling InhibitionERKDecreased cell proliferation
Inhibition of Gastric Cancer Cell-Mediated Vasculogenic Mimicry

Non-Small Cell Lung Cancer (NSCLC) Research

The anti-tumor activities of this compound have also been investigated in the context of non-small cell lung cancer (NSCLC), the most common type of lung cancer. nih.govnih.govsemanticscholar.org Research in this area has particularly focused on the compound's ability to counteract hypoxia-induced cellular changes that promote metastasis. nih.govnih.gov

Studies using the A549 NSCLC cell line have shown that this compound significantly inhibits cell viability in a dose- and time-dependent manner. nih.govnih.gov Notably, the sensitivity of these cancer cells to this compound is enhanced under hypoxic (low oxygen) conditions, which are common within solid tumors. nih.govnih.gov

A key finding is that this compound inhibits the hypoxia-induced epithelial-mesenchymal transition (EMT) in NSCLC cells. nih.govnih.gov EMT is a process where cancer cells lose their epithelial characteristics and gain mesenchymal features, enhancing their motility and invasiveness. nih.gov this compound mitigates the increased migration and invasion capabilities that are typically induced by hypoxia. nih.govnih.gov This is achieved, in part, by increasing the expression of the epithelial marker E-cadherin while decreasing the expression of the mesenchymal marker N-cadherin. nih.gov

The underlying mechanism for this effect is the inactivation of the Wnt/β-catenin signaling pathway, which is activated by hypoxia. nih.govnih.gov this compound also suppresses the hypoxia-induced increase in both the protein and mRNA levels of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that regulates cellular responses to hypoxia. nih.gov These findings suggest that this compound could be a therapeutic agent for targeting NSCLC metastasis by preventing hypoxia-induced EMT. nih.govnih.gov

Table 2: Effects of this compound on NSCLC A549 Cells Under Hypoxia
Cellular Process/MarkerEffect of this compoundUnderlying MechanismReference
Cell ViabilitySignificant InhibitionDose- and time-dependent nih.govnih.gov
Migration and InvasionMitigation of hypoxia-induced increaseInhibition of Epithelial-Mesenchymal Transition (EMT) nih.govnih.gov
E-cadherin ExpressionIncreasedReversal of EMT phenotype nih.gov
N-cadherin ExpressionDecreasedReversal of EMT phenotype nih.gov
Hypoxia-Inducible Factor-1α (HIF-1α)Suppression of protein and mRNA levelsInhibition of cellular response to hypoxia nih.gov
Wnt/β-catenin PathwayInactivationInhibition of hypoxia-induced activation nih.govnih.gov
Inhibition of Cell Viability under Normoxic and Hypoxic Conditions

This compound exhibits inhibitory effects on the viability of non-small cell lung cancer cells under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions. nih.govnih.gov Studies on A549 cells demonstrated that DHE significantly inhibited cell viability in a dose- and time-dependent manner under normoxic conditions. nih.govnih.govsemanticscholar.org Interestingly, the cancer cells were found to be more sensitive to the cytotoxic effects of DHE when cultured under hypoxic conditions compared to those in a normoxic environment. nih.govnih.govsemanticscholar.org While hypoxia can decrease cell viability over long periods, DHE's inhibitory effect was distinctly more potent in the hypoxic state. nih.gov

Neuroblastoma Cell Studies: Inhibition of Viability and EMT

The anti-cancer effects of this compound extend to neuroblastoma (NB), a predominant extracranial solid tumor in infancy. nih.gov Research has shown that DHE treatment effectively inhibits the viability of NB cells in a dose-dependent manner. nih.gov

Beyond reducing viability, DHE also suppresses the EMT process in neuroblastoma cells. semanticscholar.orgnih.gov This is achieved by promoting the expression of the epithelial marker E-cadherin while restraining the expression of mesenchymal markers such as N-cadherin and vimentin. nih.govresearchgate.net Furthermore, DHE was found to inhibit the invasive capacity of NB cells and reduce the expression of matrix metalloproteinases MMP-2 and MMP-9, which are enzymes crucial for breaking down the extracellular matrix during metastasis. nih.gov The underlying mechanisms for these effects in neuroblastoma cells involve the inactivation of the Hedgehog (Hh) and the Akt/mTOR signaling pathways. nih.gov

General Antitumor Effects and Associated Signaling Pathways

This compound possesses broad antitumor activities that are mediated through its influence on several cancer-associated signaling pathways. nih.govsemanticscholar.org In addition to the previously mentioned Wnt/β-catenin, Hedgehog, and Akt/mTOR pathways, DHE's anticancer effects have been linked to the modulation of NF-κB and endoplasmic reticulum (ER) stress signaling. nih.govsemanticscholar.org

Table 2: Signaling Pathways Modulated by this compound in Different Cancer Types

Signaling PathwayCancer Type StudiedOutcome of Modulation
Wnt/β-catenin Non-Small Cell Lung CancerInhibition of Hypoxia-Induced EMT nih.govnih.gov
HIF-1α Signaling Non-Small Cell Lung CancerSuppression of Hypoxic Response nih.govnih.gov
Hedgehog (Hh) NeuroblastomaInhibition of Cell Viability and EMT nih.gov
Akt/mTOR NeuroblastomaInhibition of Cell Viability and EMT nih.gov
Endoplasmic Reticulum (ER) Stress Gastric CancerInduction of Tumor-Suppressive Stress & Apoptosis nih.gov
NF-κB GeneralGeneral Anticancer Effects nih.govsemanticscholar.org
ERK Signaling Gastric CancerInhibition of Pro-Survival Signaling nih.gov

Neuropharmacological Investigations

Anxiolytic and Sedative Properties

The anxiolytic and sedative properties of this compound have been characterized through a series of established behavioral tests in mice. nih.gov In the elevated plus-maze (EPM) test, a standard model for assessing anxiety-related behaviors, this compound demonstrated a significant anxiolytic effect. nih.gov It increased both the number of entries into the open arms and the time mice spent in these arms in a dose-dependent fashion. nih.gov

The hole-board test, another model used to evaluate anxiety and exploratory behavior, also confirmed the anxiolytic potential of this compound. The compound significantly increased the number of head-dips performed by the mice, an indicator of reduced anxiety. nih.gov Furthermore, sedative properties were observed in the open-field test, where this compound reduced mouse locomotion. nih.gov Notably, in the rota-rod test, the compound did not impair general movement coordination, distinguishing its sedative effects from motor deficits. nih.gov

Table 1: Effects of this compound in the Elevated Plus-Maze (EPM) Test in Mice

Parameter Effect of this compound Significance
Entries into Open Arms Significantly increased in a dose-dependent manner Anxiolytic effect
Time Spent in Open Arms Significantly increased in a dose-dependent manner Anxiolytic effect

Table 2: Effects of this compound in Other Behavioral Tests in Mice

Test Parameter Effect of this compound Significance
Hole-Board Test Number of Head-Dips Significantly increased in a dose-dependent manner Anxiolytic effect
Open-Field Test Locomotion Reduced mouse locomotion Sedative effect
Rota-Rod Test Fall-Down Time Did not decrease fall-down time No impairment of motor coordination

The precise mechanism underlying the anxiolytic effects of this compound has not been fully elucidated in the available literature. Many traditional anxiolytic drugs, such as benzodiazepines, exert their effects by positively modulating the Gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. nih.govyoutube.com These drugs typically bind to GABA-A receptors, enhancing GABA's natural inhibitory effects and reducing neuronal excitability. nih.govyoutube.comresearchgate.net While the behavioral outcomes of this compound are consistent with an anxiolytic agent, direct preclinical evidence specifically linking this compound to the modulation of GABAergic pathways or binding to GABA receptors is not presently available.

This compound is a natural phenolic compound. Its observed anxiolytic activity aligns with a broader hypothesis regarding natural small-molecule phenols (NSMPs). nih.govnih.gov This hypothesis posits that many NSMPs inherently possess anxiolytic properties. nih.gov Research into various simple phenols has provided experimental data supporting this concept, showing that compounds like eugenol, vanillin, and ferulic acid exhibit anxiolytic effects in behavioral models. nih.govnih.gov

A central tenet of this "phenolism" concept is the critical role of the phenolic hydroxyl group in conferring this bioactivity. nih.gov Studies comparing the effects of a phenolic compound (4-hydroxycinnamic acid) with its non-phenolic counterpart (4-chlorocinnamic acid) demonstrated that the hydroxyl group was essential for the anxiolytic activity. nih.gov The loss of this functional group resulted in the loss of the anxiolytic effect. nih.gov As a phenanthrene (B1679779), this compound's chemical structure is rich in phenolic characteristics, suggesting its anxiolytic and sedative properties may be an expression of this general principle for natural small-molecule phenols.

Cognitive Function Studies

Rescue of Amyloid β₂₅₋₃₅-Induced Spatial Working Memory Deficit

This compound has been investigated for its potential to mitigate cognitive decline associated with amyloid-β (Aβ) peptides, which are neurotoxic and implicated in Alzheimer's disease. nih.gov Preclinical studies using a mouse model have demonstrated that Aβ₂₅₋₃₅ impairs learning and memory. nih.gov In these studies, spatial working memory was evaluated using the Y-maze test. The administration of this compound was found to rescue the Aβ₂₅₋₃₅-induced impairment in a dose-dependent manner. nih.govresearchgate.net These findings suggest that this compound treatment is effective in counteracting the cognitive deficits induced by the Aβ₂₅₋₃₅ peptide. nih.gov

Experimental ModelPeptideKey Finding
MouseAmyloid β₂₅₋₃₅Impaired spatial working and reference memory. nih.gov
MouseAmyloid β₂₅₋₃₅This compound administration rescued the induced memory impairment. nih.gov
Protection against Amyloid β₁₋₄₂-Mediated Neurodegeneration in Hippocampus

Further research has explored the effects of this compound on neurodegeneration induced by the full-length amyloid β₁₋₄₂ peptide in the hippocampus. nih.gov Studies in mice have shown that intracerebroventricular injection of human Aβ₁₋₄₂ leads to neurodegeneration in the dentate granule cell layer of the hippocampus. nih.govresearchgate.net However, the administration of this compound was shown to rescue this Aβ₁₋₄₂-mediated neurodegeneration. nih.gov This protective effect was observed even though this compound did not reduce the uptake of Aβ in the dentate granule cell layer, indicating that its mechanism of action lies downstream of amyloid plaque formation. nih.gov

ConditionObservation in Dentate Granule Cell Layer
Saline/VehicleBaseline (Normal)
Amyloid β₁₋₄₂ InjectionSignificant neurodegeneration. nih.govresearchgate.net
Amyloid β₁₋₄₂ + this compoundNeurodegeneration was rescued. nih.govresearchgate.net
Role in Reducing Intracellular Zn²⁺ Toxicity via Metallothionein (B12644479) Synthesis Induction

The neuroprotective mechanism of this compound against Aβ₁₋₄₂-induced damage is linked to its ability to modulate intracellular zinc (Zn²⁺) levels. nih.gov The Aβ₁₋₄₂ peptide can bind to Zn²⁺, and these complexes are taken up by neurons, leading to an increase in intracellular Zn²⁺ and subsequent toxicity. nih.govresearchgate.net Research has demonstrated that pre-administration of this compound reduces the Aβ₁₋₄₂-induced increase in intracellular Zn²⁺. nih.gov

This effect is attributed to the induction of metallothionein synthesis by this compound. nih.govresearchgate.net Metallothioneins are intracellular, cysteine-rich proteins that bind to and detoxify heavy metals, including zinc. nih.govnih.gov By increasing the synthesis of metallothioneins in the dentate granule cell layer, this compound enhances the cell's capacity to capture excess intracellular Zn²⁺, thereby preventing its toxic effects and protecting against Aβ₁₋₄₂-mediated neurodegeneration. nih.gov this compound has been identified as a novel inducer of metallothioneins. researchgate.net

FactorRole in Aβ₁₋₄₂ ToxicityEffect of this compound
Amyloid β₁₋₄₂Ferries Zn²⁺ into neurons, causing toxicity. nih.govDoes not prevent Aβ₁₋₄₂ uptake. nih.gov
Intracellular Zn²⁺Accumulates and causes neurodegeneration. nih.govReduces intracellular Zn²⁺ levels. nih.gov
MetallothioneinsBind and sequester excess Zn²⁺. nih.govnih.govInduces synthesis of metallothioneins. nih.govresearchgate.net

Gastrointestinal Pharmacology

Spasmolytic Activity

In the context of gastrointestinal pharmacology, this compound has been investigated for its effects on intestinal smooth muscle contractility. nih.gov Studies conducted on isolated rat jejunum in vitro have revealed its potential as a spasmolytic agent. nih.govresearchgate.net While this compound at certain concentrations slightly and transiently enhanced contractions, its more significant effect was the inhibition of contractions induced by various spasmogens. nih.govresearchgate.net

The research demonstrated that this compound significantly inhibited contractions induced by high potassium chloride (KCl), (±)-Bay-K8644 (an L-type calcium channel agonist), pilocarpine (B147212) (a muscarinic receptor agonist), and histamine. nih.gov These results indicate that this compound can antagonize the activity of different agents that cause muscle spasms, suggesting a potential role in managing gastrointestinal spasms. nih.gov

SpasmogenMechanism of ActionEffect of this compound on Induced Contractions
KCl (100 mM)Induces depolarization, opening voltage-gated Ca²⁺ channels.Significant inhibition. nih.gov
(±)-Bay-K8644 (5 µM)L-type Ca²⁺ channel agonist.Significant inhibition. nih.gov
Pilocarpine (90 µM)Muscarinic receptor agonist.Significant inhibition. nih.gov
Histamine (100 µM)H₁ receptor agonist.Significant inhibition. nih.gov

Antimicrobial Activities

While this compound has been a subject of pharmacological interest for its spasmolytic and other activities, specific research into its antimicrobial properties, particularly under the conditions outlined below, is not extensively documented in publicly available scientific literature.

Currently, there is no available scientific evidence from preclinical studies to suggest that the antimicrobial activity of this compound is enhanced by Ultraviolet A (UVA) irradiation. The potential for this compound to act as a photosensitizer, thereby exhibiting increased antimicrobial effects upon exposure to light, has not been reported in the reviewed literature.

There is a lack of specific preclinical data detailing the direct antimicrobial activity of isolated this compound against either methicillin-resistant Staphylococcus aureus (MRSA), methicillin-sensitive Staphylococcus aureus (MSSA), or the fungal pathogen Candida albicans. While extracts from the plant genus Juncus, from which this compound is derived, have shown some antibacterial activity against Staphylococcus aureus, the specific contribution of this compound to this effect has not been elucidated. rjpbcs.com Further research is required to determine the direct efficacy of this compound against these medically important microorganisms.

Mechanistic Studies of Dehydroeffusol S Biological Actions

System Biology Approaches

System biology approaches offer a comprehensive view of the complex molecular changes induced by a compound within a biological system. acs.org In the context of dehydroeffusol, these approaches have been instrumental in identifying key proteins and pathways affected by its presence. nih.govacs.org

Shotgun Proteomics Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Shotgun proteomics is a powerful technique used to identify and quantify a large number of proteins in a complex sample. mpg.dewikipedia.org This method involves digesting proteins into peptides, separating them using liquid chromatography, and then analyzing them by tandem mass spectrometry. mpg.dewikipedia.org This approach has been applied to investigate the changes in protein profiles in cancer cells treated with this compound. nih.govcmro.gov.hkacs.org The application of LC-MS/MS in shotgun proteomics allows for the high-throughput identification and quantification of proteins, providing a global snapshot of the cellular proteome's response to this compound treatment. mpg.dewikipedia.org

Quantitative Pathway and Key Node Analysis

Following shotgun proteomics, quantitative pathway and key node analysis are performed to interpret the large datasets generated. nih.govacs.orgresearchgate.net This involves mapping the identified proteins to known biological pathways and identifying key proteins or "nodes" that are significantly modulated by this compound. nih.govacs.orgresearchgate.net This analysis helps in understanding which cellular processes are affected and identifying potential targets of this compound. nih.govacs.orgresearchgate.net Studies using this approach have revealed that this compound affects several cancer-associated signaling pathways. nih.govacs.orgresearchgate.net

Identification of Key Modulated Biological Pathways and Components

Quantitative pathway and key node analysis of proteomics data have identified specific proteins and pathways as key components in this compound's modulated biological actions. nih.govacs.orgresearchgate.net These findings provide insights into the molecular mechanisms by which this compound exerts its effects. nih.govacs.orgresearchgate.net

Activating Transcription Factor 2 (ATF-2)

Activating Transcription Factor 2 (ATF-2) has been identified as a key component in the biological pathways modulated by this compound. nih.govacs.orgresearchgate.netdbcls.jp ATF-2 is a transcription factor that plays a role in various cellular processes, including stress responses and apoptosis. genecards.orgcellsignal.com Its modulation by this compound suggests that the compound may influence gene expression regulated by ATF-2. nih.govacs.orgresearchgate.net ATF-2 is a target of the SAPK/JNK and p38 MAP kinase signaling pathways, and cellular stress can stimulate its transcriptional activity through phosphorylation. cellsignal.com

c-Jun Kinase (JNK)

c-Jun Kinase (JNK), also known as SAPK, is another key component found to be involved in this compound's modulated biological pathways. nih.govacs.orgresearchgate.netdbcls.jp JNK is a stress-activated protein kinase that participates in various cellular functions, including apoptosis, proliferation, and immune responses. nih.gov The modulation of JNK by this compound indicates its potential involvement in stress response signaling cascades. nih.govacs.orgresearchgate.net JNK activation can govern the transcription of various proteins, including ATF2. nih.gov

Data from Proteomics and Pathway Analysis:

While specific quantitative data tables from the search results are not directly extractable in a structured format suitable for interactive tables without further processing of the source documents, the search results indicate that proteomic analysis identified changes in protein profiles and affected pathways. nih.govacs.orgresearchgate.net Key modulated pathways mentioned include NF-κB, β-catenin, and endoplasmic reticulum stress, in addition to the identification of ATF-2 and JNK as key components. nih.govacs.orgresearchgate.net

An example of the type of data that might be presented in a table based on such studies could include:

Protein/PathwayFold Change (Treated vs. Control)p-valueInvolved Pathway(s)
Protein A↑ X.XXY.YYPathway 1, Pathway 2
Protein B↓ X.XXY.YYPathway 3
ATF-2Modulated (Specific change not quantified in snippets)N/AStress Response, Apoptosis, JNK pathway
JNKModulated (Specific change not quantified in snippets)N/AStress Response, Apoptosis, ATF-2 pathway
NF-κB pathwayAffectedN/ACancer-associated signaling
β-catenin pathwayAffectedN/ACancer-associated signaling
Endoplasmic Reticulum StressAffectedN/ACancer-associated signaling

Note: The specific numerical values for fold change and p-value are illustrative based on typical proteomics data and are not directly from the provided search snippets.

Molecular Docking and Homology Modeling

Molecular docking and homology modeling are computational techniques used to predict the binding affinity and interaction modes between a small molecule (like this compound) and a target protein. nih.govacs.orgfrontiersin.orgresearchgate.net Homology modeling is used to build a 3D model of a target protein when its experimental structure is not available, based on the known structure of a homologous protein. acs.orgresearchgate.net Molecular docking then predicts how the small molecule fits into the binding site of the protein model and the strength of the interaction. nih.govacs.orgfrontiersin.org

These techniques can provide insights into the potential direct targets of this compound at the molecular level. While the provided search results mention molecular docking and homology modeling in the context of identifying potential agonists for RyR1 and studying Hedgehog pathway inhibitors, and generally as methods used in mechanistic studies of natural products, specific details about the application of these techniques directly to this compound and its interaction with identified targets like ATF-2 or JNK are not explicitly detailed in the snippets. nih.govacs.orgfrontiersin.orgnih.gov However, the mention of these techniques in the context of related research suggests their potential applicability in further elucidating the precise binding sites and interactions of this compound with its modulated proteins and pathways. nih.govacs.orgfrontiersin.org

Proposed Phytoestrogen Classification based on Chemical Similarity to Estradiol (B170435)

This compound has been proposed to be classified as a phytoestrogen based on its chemical structure and the results of pathway analysis from proteomic studies acs.orgcmro.gov.hk. Phytoestrogens are naturally occurring plant compounds that can exhibit estrogenic or antiestrogenic effects due to their structural resemblance to estradiol (17-β-estradiol), the primary endogenous estrogen wikipedia.orgresearchgate.netnih.govnih.gov. Key structural features that enable phytoestrogens to bind to estrogen receptors and mimic estradiol's effects include a phenolic ring and hydroxyl groups capable of forming hydrogen bonds wikipedia.orgresearchgate.net. Estradiol itself is a steroid with a structure containing a 3-hydroxylated estrane (B1239764) and possesses an aromatic ring foodb.cawikipedia.org. This compound, as a phenanthrene (B1679779), shares some structural characteristics with the steroid backbone of estradiol, particularly the presence of aromatic rings and hydroxyl groups uni.luctdbase.orgnih.gov. This structural similarity is a basis for its proposed classification as a phytoestrogen acs.orgcmro.gov.hk.

Cell-Based Experimental Verification of Mechanistic Findings

Cell-based experiments have been conducted to verify the mechanistic findings suggested by proteomic and bioinformatic analyses of this compound's actions acs.orgcmro.gov.hk. These experiments are crucial for validating the proposed biological pathways and targets. For instance, studies investigating this compound's impact on cancer cells have utilized cell-based assays to assess effects on cell growth, viability, and processes like vasculogenic mimicry and epithelial-mesenchymal transition (EMT) medchemexpress.comnih.govosti.govnih.gov.

One study involving shotgun proteomic analysis to investigate this compound's mechanisms in cancer cells identified that it affected cancer-associated signaling pathways, including NF-κB, β-catenin, and endoplasmic reticulum stress acs.orgcmro.gov.hk. Further quantitative pathway analysis highlighted activating transcription factor 2 (ATF-2) and c-Jun kinase (JNK) as key components in the modulated pathways acs.orgcmro.gov.hk. These proteomic and bioinformatic findings were subsequently verified through individual cell-based experiments acs.orgcmro.gov.hkfigshare.com.

Another study focusing on non-small cell lung cancer cells demonstrated through cell-based experiments that this compound inhibited hypoxia-induced EMT by inactivating the Wnt/β-catenin pathway. These experiments showed that this compound treatment led to increased E-cadherin expression and decreased N-cadherin expression in hypoxia-induced cells, consistent with the inhibition of EMT. The study also found that this compound suppressed the increase in HIF-1α expression at both protein and mRNA levels under hypoxic conditions and inhibited the activation of the Wnt/β-catenin pathway nih.gov. The inhibitory effect on EMT was reversed by activating the Wnt/β-catenin pathway with LiCl, further supporting the proposed mechanism nih.gov.

Cell-based studies have also explored this compound's effects on gastric cancer cells, showing inhibition of cell growth and tumorigenicity, partly by inducing endoplasmic reticulum stress and apoptosis medchemexpress.comglpbio.com. This compound has also been shown to inhibit gastric cancer cell-mediated vasculogenic mimicry in vitro, suppressing cell adhesion, migration, and invasion. osti.gov. Mechanistic studies in this context revealed that this compound inhibited the expression of VE-cadherin and decreased matrix metalloproteinase 2 (MMP2) expression and activity in gastric cancer cells medchemexpress.comosti.gov.

Sources and Biosynthesis of Dehydroeffusol

Natural Occurrence and Distribution

Primary Source: Juncus effusus L. (Soft Rush)

Dehydroeffusol is a naturally occurring phenanthrene (B1679779) compound predominantly isolated from Juncus effusus L., commonly known as soft rush. wikipedia.orgnih.gov This perennial herbaceous plant is widely distributed across the globe, thriving in wet environments such as marshes, fens, and ditches. researchgate.net Phytochemical investigations of Juncus effusus have consistently identified this compound as one of its characteristic chemical constituents. The presence of this compound, along with other related phenanthrenes like effusol (B30452) and juncusol, has been confirmed through various spectroscopic and analytical methods from extracts of the plant. nih.govresearchgate.net The plant's pith and stems are the primary parts utilized for the extraction of these compounds. researchgate.netacs.org

Traditional Chinese Medicine (TCM) Context

In the realm of Traditional Chinese Medicine (TCM), Juncus effusus L., known as "Deng Xin Cao" (燈心草), has a long history of medicinal use. researchgate.netnih.govnih.gov The pith of the plant is used in TCM formulations to treat a variety of ailments, including insomnia, restlessness, sore throat, and urinary difficulties. researchgate.netacs.org It is traditionally believed to have calming and cooling properties. nih.gov this compound is one of the bioactive compounds isolated from this traditional medicine. ethz.ch Modern research has explored the pharmacological activities of compounds isolated from Juncus effusus, including this compound, to understand the scientific basis for its traditional uses. gla.ac.uk

Phenanthrene Occurrence in Juncaceae Family

The Juncaceae family, to which Juncus effusus belongs, is a rich and promising source of phenanthrene compounds. wikipedia.orgresearchgate.netnih.gov Various species within the Juncus genus, such as Juncus maritimus, Juncus articulatus, and Juncus ensifolius, have been found to contain a diverse array of phenanthrenes. wikipedia.orgmdpi.comresearchgate.net The presence of a vinyl group substitution on the phenanthrene skeleton is a characteristic feature of phenanthrenes found in the Juncaceae family, making them significant for chemotaxonomic classification. nih.govresearchgate.net this compound is a prominent member of this class of compounds within the family. researchgate.netresearchgate.net

Biosynthetic Pathways (if available)

The complete and specific biosynthetic pathway for this compound has not been fully elucidated. However, based on the general biosynthesis of phenanthrenes in plants, a plausible pathway can be proposed.

Precursors and Enzymatic Conversions

It is widely believed that plant phenanthrenes are derived from stilbene (B7821643) precursors, which themselves are synthesized via the phenylpropanoid pathway. The formation of the phenanthrene core is thought to occur through an intramolecular oxidative coupling of a stilbene.

Analytical Methodologies for Dehydroeffusol Research

Purification Techniques

The isolation and purification of dehydroeffusol from plant extracts typically involve chromatographic methods.

Chromatographic Methods (e.g., HPLC)

Chromatographic techniques are essential for separating this compound from complex mixtures obtained from plant extracts. High-Performance Liquid Chromatography (HPLC) is a commonly applied method for the purification of phenanthrenes, including this compound acs.orgnih.gov. Preparative HPLC can be used for further purification to obtain pure samples of this compound google.com. Other chromatographic methods mentioned in the context of phenanthrene (B1679779) isolation from Juncus species include column chromatography (CC), vacuum-liquid chromatography (VLC), rotation planar chromatography (RPC), and gel filtration using Sephadex LH-20 u-szeged.huacs.orgnih.govacs.org. Reversed-phase (RP) and normal-phase (NP) HPLC are utilized with various solvent systems, such as acetonitrile-water and methanol-water gradients, depending on the specific separation requirements u-szeged.hunih.govnih.govacs.org.

Structural Elucidation Methods

Determining the chemical structure of this compound relies on a combination of spectroscopic techniques.

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, FTIR, UV)

Spectroscopic methods are crucial for the structural characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is widely used to determine the arrangement of atoms and functional groups within the molecule researchgate.netacs.orggoogle.comu-szeged.huthieme-connect.comresearchgate.netresearchgate.net. Detailed 1D and 2D NMR experiments, such as ¹H-¹H COSY, NOESY, and HMBC, provide comprehensive information about the connectivity and spatial relationships of protons and carbons researchgate.netacs.orgnih.govacs.orgu-szeged.hu. Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS) or High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is employed to determine the exact mass and molecular formula of this compound researchgate.netacs.orgnih.govacs.orgu-szeged.huresearchgate.net. Infrared (IR) spectroscopy is used to identify key functional groups present in the compound, such as hydroxyl groups researchgate.netgoogle.comrhhz.net. Ultraviolet-Visible (UV-Vis) spectrophotometry is also utilized, often in conjunction with HPLC, for detection and analysis based on the compound's absorbance properties google.comu-szeged.huresearchgate.netjmb.or.kr.

Specific NMR data for this compound (Compound 1) isolated from Juncus effusus have been reported, including ¹H NMR (400 MHz, CD₃OD) signals at δ 8.48 (1H, d, J = 8.8 Hz, H-4), 7.85 (1H, d, J = 9.0 Hz, H-10), 7.57 (1H, d, J = 9.0 Hz, H-9), 7.47 (1H, dd, J = 10.4, 17.6 Hz, H-12), 7.15 (2H, br. s, H-6, 8), 7.08 (1H, d, J = 8.8 Hz, H-3), 5.74 (1H, d, J = 1.2, 17.6 Hz, H-13'), 5.42 (1H, dd, J = 1.2, 10.4 Hz, H-13), and 2.55 (3H, s, H-11) google.com. The ¹³C NMR spectrum (100 MHz, CD₃OD) showed signals at δc 155.57 (C-7), 153.45 (C-2), 143.43 (C-12), 139.87 (C-5), 134.75 (C-8a), 133.99 (C-1a), 128.03 (C-9), 127.62 (C-4), 126.33 (C-4a), 124.62 (C-5a), 124.29 (C-10), 119.44 (C-6), 118.77 (C-1), 115.98 (C-3), 114.45 (C-13), 112.82 (C-8), and 11.44 (C-11) google.com. IR spectroscopy of this compound has shown characteristic absorption bands, including a broad band at 3270 cm⁻¹ indicating the presence of hydroxyl groups google.com.

Quantitative Analysis Methods

Quantifying the amount of this compound in samples is important for various studies, including those assessing its presence in plant extracts or biological matrices.

HPLC Analysis for Quantitation

HPLC is a primary method for the quantitative analysis of this compound researchgate.netnih.govthieme-connect.comthieme-connect.com. HPLC coupled with UV detection is commonly used, with detection often performed at specific wavelengths google.comjmb.or.krresearchgate.net. Ultra-high performance liquid chromatography coupled to tandem high-resolution mass spectrometry (UHPLC-MS/HRMS) is also employed for the efficient and sensitive quantification of phenanthrenes, including this compound, in plant extracts nih.govthieme-connect.com. This method allows for targeted analysis and provides high accuracy and precision nih.govthieme-connect.com. Quantitative NMR (QNMR) has also been explored for determining the content of this compound and other phenanthrenes in Juncus effusus extracts, showing results in accordance with HPLC methods researchgate.net.

Research findings indicate the quantitative analysis of this compound in Juncus effusus and Juncus compressus. In one study using QNMR and HPLC, the content of this compound in an anxiolytic fraction of Juncus effusus was determined to be 41.14 mg·g⁻¹ by QNMR and 42.99 mg·g⁻¹ by HPLC researchgate.net. Another study using UHPLC-MS/HRMS for the quantification of phenanthrenes in Juncus compressus determined the linearity limits for this compound within a range of 10-5000 nM nih.gov. Dichloromethane extracts were generally found to be more enriched in phenanthrenes compared to methanol (B129727) extracts thieme-connect.com.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple and widely used chromatographic technique for the analysis and monitoring of this compound, particularly during purification steps acs.orggoogle.comgoogle.comjmb.or.kr. TLC is often used for preliminary separation and to check the purity of fractions acs.orggoogle.comgoogle.com. Visualization of this compound spots on TLC plates can be done using UV light at wavelengths such as 254 nm and 366 nm, or by using staining reagents like vanillin-sulfuric acid followed by heating acs.orgjmb.or.kr. The retention factor (Rf) values obtained from TLC can be used to compare and identify this compound with standard substances google.comjmb.or.kr.

Future Directions and Translational Perspectives

Exploration of Dehydroeffusol's Inhibitory Effects on Other Tumor Cell Lines

This compound has demonstrated inhibitory effects on gastric cancer cell growth and tumorigenicity. chemfaces.commedchemexpress.comtargetmol.com It has also been shown to inhibit the viability and epithelial-mesenchymal transition (EMT) in neuroblastoma cells and non-small cell lung cancer (NSCLC) cells. nih.govportlandpress.comresearchgate.net These findings suggest that this compound may possess broader anticancer activity beyond gastric cancer. Future research should investigate the effects of this compound on a wider variety of tumor cell lines to determine its spectrum of activity. This could involve screening against panels of cancer cells from different tissue origins to identify other sensitive cancer types.

Investigation of Additional Cancer-Associated Signaling Pathways

Studies have indicated that this compound influences several cancer-associated signaling pathways, including NF-κB, β-catenin, and endoplasmic reticulum stress. nih.govportlandpress.comacs.org It has been shown to activate the MEKK4-MKK3/6-p38-DDIT3 pathway while inhibiting ERK signaling in gastric cancer cells. chemfaces.comtargetmol.com In NSCLC cells, this compound inhibited hypoxia-induced activation of the Wnt/β-catenin pathway and suppressed HIF signaling under hypoxic conditions. nih.govportlandpress.com It also affected the Hedgehog and PI3K/Akt/mTOR signaling pathways in neuroblastoma cells. researchgate.net Further research is needed to fully elucidate the complex interplay of this compound with these and other signaling networks critical for cancer cell survival, proliferation, migration, and invasion. Investigating additional pathways, such as those involved in apoptosis, cell cycle regulation, and angiogenesis, could provide a more comprehensive understanding of its anticancer mechanisms.

Further Elucidation of Spasmolytic Mechanisms

This compound has shown promising spasmolytic effects on isolated rat jejunum, inhibiting contractions induced by various spasmogens including KCl, (±)-Bay-K8644, pilocarpine (B147212), and histamine. thieme-connect.comresearchgate.netthieme-connect.comcabidigitallibrary.org While these results suggest potential as an antispasmodic agent, the precise mechanisms underlying these effects require further investigation. The spasmolytic effects may involve decreasing intracellular Ca2+ levels or inhibiting contractile mechanisms downstream of Ca2+ signaling. thieme-connect.com Although it slightly and transiently enhanced contractions at higher concentrations, its significant inhibitory effects on induced contractions are noteworthy. thieme-connect.comresearchgate.netthieme-connect.comcabidigitallibrary.org Future studies should focus on identifying the specific ion channels, receptors, or intracellular signaling molecules modulated by this compound to exert its spasmolytic activity.

Investigation of in vivo Anxiolytic and Sedative Effects

Preclinical studies in mice have demonstrated that this compound possesses anxiolytic and sedative properties. nih.govscispace.comresearchgate.netresearchgate.net Behavioral tests, such as the elevated plus-maze and hole-board tests, showed that this compound significantly increased entries into and time spent in the open arms, and increased head-dips, respectively, in a dose-dependent manner. nih.govresearchgate.netresearchgate.net It also reduced mouse locomotion in the open-field test without affecting general movement coordination in the rota-rod test. nih.govresearchgate.net These findings suggest that this compound could be a novel anxiolytic chemical. nih.gov Further in vivo investigations are crucial to confirm these effects, determine optimal dosages, assess potential side effects, and explore the underlying neurobiological mechanisms. Research into its interaction with neurotransmitter systems, such as the GABAergic system, could provide insights into its anxiolytic and sedative actions. researchgate.net

Potential for Therapeutic Development

The diverse biological activities of this compound, including its anticancer, spasmolytic, anxiolytic, and sedative properties, highlight its potential for therapeutic development. chemfaces.comtargetmol.comnih.govthieme-connect.comresearchgate.netthieme-connect.comcabidigitallibrary.orgnih.govscispace.comresearchgate.netresearchgate.net

Development of this compound Derivatives

Given the promising activities of this compound, the development of derivatives could lead to compounds with improved potency, specificity, and pharmacokinetic properties. researchgate.net Structural modifications of the this compound molecule could be explored to optimize its therapeutic effects and potentially reduce any undesired activities. Research into structure-activity relationships would be essential in this process.

Combination Therapies

Exploring the use of this compound in combination with existing therapies presents another avenue for therapeutic development. In the context of cancer, combining this compound with conventional chemotherapeutic agents or targeted therapies could lead to synergistic effects, potentially overcoming drug resistance and enhancing treatment efficacy. x-mol.netscience.govfrontiersin.orgsci-hub.se For instance, its ability to inhibit vasculogenic mimicry and modulate signaling pathways involved in metastasis suggests its potential in combination with anti-angiogenic therapies or Wnt inhibitors. chemfaces.comnih.govportlandpress.comx-mol.netfrontiersin.orgfrontiersin.orgmdpi.com Similarly, combining this compound with other spasmolytic or anxiolytic agents could offer enhanced therapeutic benefits for gastrointestinal or neurological disorders. Research should investigate the efficacy and potential interactions of this compound in various combination regimens.

Addressing Bioavailability and Target Effects

The translational potential of this compound (DHE) as a therapeutic agent is significantly influenced by its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), as well as its specific interactions with biological targets. While research has illuminated several promising target effects, understanding and optimizing bioavailability remains a crucial area for future investigation to facilitate clinical application.

Research indicates that DHE exhibits various biological activities, including anti-cancer, anxiolytic, and sedative properties medchemexpress.comtargetmol.com. Its anti-cancer effects have been linked to the inhibition of gastric cancer cell growth and tumorigenicity through the selective induction of tumor-suppressive endoplasmic reticulum stress and moderate apoptosis medchemexpress.comtargetmol.com. DHE has also been shown to effectively inhibit gastric cancer cell-mediated vasculogenic mimicry both in vitro and in vivo, suppressing cell adhesion, migration, and invasion chemfaces.comnih.govosti.gov. Mechanistic studies reveal that DHE inhibits the expression of key genes involved in vasculogenic mimicry, such as VE-cadherin and matrix metalloproteinase 2 (MMP2), and reduces MMP2 protease activity chemfaces.comnih.govosti.gov.

Furthermore, DHE has demonstrated the ability to inhibit hypoxia-induced epithelial-mesenchymal transition (EMT) in non-small cell lung cancer (NSCLC) cells by inactivating the Wnt/β-catenin pathway nih.govportlandpress.com. This involves suppressing the expression of hypoxia-inducible factor-1α (HIF-1α) and inhibiting the activation of the Wnt/β-catenin pathway nih.govportlandpress.com. The inhibitory effect on EMT was shown to be reversible by a Wnt/β-catenin pathway activator, LiCl, in A549 cells portlandpress.com.

Proteomic analysis has further elucidated DHE's mechanisms of action, identifying its influence on cancer-associated signaling pathways including NF-κB, β-catenin, and endoplasmic reticulum stress nih.govacs.orgacs.org. Key components modulated by DHE were found to include activating transcription factor 2 (ATF-2) and c-Jun kinase (JNK) nih.govacs.org. Based on pathway analysis and chemical similarity to estradiol (B170435), DHE has also been proposed to act as a phytoestrogen nih.govacs.org.

Despite these promising findings regarding target effects, detailed pharmacokinetic data on the absorption, distribution, metabolism, and excretion of DHE in biological systems, particularly in humans, appears limited in the readily available literature. The concept of ADME is fundamental to determining a compound's bioavailability and ultimately its efficacy and safety as a therapeutic agent longdom.orgwikipedia.orgmhmedical.comyoutube.com. Factors such as solubility, permeability, and metabolic stability significantly influence how much of a compound reaches its target site after administration longdom.orgmhmedical.com.

Addressing the bioavailability of DHE is critical for its translation into clinical use. Natural compounds, while possessing diverse pharmacological activities, often face challenges related to poor solubility and permeability, which can limit their oral bioavailability nih.gov. Future research should focus on comprehensive pharmacokinetic studies to characterize DHE's absorption rate and extent, distribution to various tissues, metabolic pathways, and elimination routes.

Strategies to enhance the bioavailability of DHE could involve various formulation techniques, such as the use of nanoemulsions, nanoparticles, liposomes, or films, which have shown promise in improving the delivery and efficacy of other natural compounds nih.gov. Further investigation into potential drug interactions based on its metabolic profile is also warranted.

Q & A

Q. How can researchers validate this compound’s target specificity in ER stress pathways?

  • Methodological Answer : Combine CRISPR-Cas9 knockout of DDIT3/ATF4 with rescue experiments. Use proteomics (e.g., Co-IP) to identify binding partners. Cross-validate findings in ATF4⁻/⁻ murine embryonic fibroblasts (MEFs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.